3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-[3-Methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a carbaldehyde group at position 4 of the pyrazole ring. The structure includes a 3-methylbutoxy substituent on the phenyl ring at position 3, which enhances lipophilicity and may influence biological activity. Pyrazole derivatives are renowned for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLHGONGSVCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological effects such as anti-inflammatory, antitumor, antimicrobial, and antiviral properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C20H25N3O
- Molecular Weight : 321.44 g/mol
- IUPAC Name : 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Synthesis
The synthesis of 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, where appropriate phenylhydrazones are reacted with various aldehydes or ketones to yield the desired pyrazole derivatives. The process can be optimized through microwave-assisted methods to enhance yield and reduce reaction time .
Antitumor Activity
Research has demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, studies indicate that compounds similar to 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity, particularly as a COX-2 inhibitor. Inhibition of COX enzymes is crucial in reducing inflammation and pain. Experimental models have shown that pyrazole derivatives can significantly reduce inflammatory markers in animal models of arthritis and other inflammatory conditions .
Antimicrobial Properties
Antimicrobial activity has been observed in related pyrazole compounds, suggesting potential efficacy against bacterial and fungal pathogens. Studies have indicated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of pyrazole derivatives, researchers synthesized several analogs, including 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde. The compound was tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and promotes apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The administration of 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde resulted in a significant reduction in paw swelling compared to control groups. Histopathological analysis indicated decreased infiltration of inflammatory cells in treated animals .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is C21H26N2O, indicating the presence of two nitrogen atoms and an aldehyde functional group, which enhances its reactivity in chemical transformations. Its structure features a pyrazole ring, which is known for diverse biological activities, making it a subject of interest in medicinal chemistry.
Medicinal Chemistry
The compound has shown promise in various biological activities. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic properties. Specific studies have indicated that similar compounds exhibit significant binding affinity to biological targets such as enzymes and receptors involved in disease pathways. For instance, research has demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Thermodynamic Studies
Recent evaluations of the thermophysical properties of this compound have been conducted using calorimetry techniques to assess heat capacity, enthalpy, and phase transitions. These studies are crucial for understanding the stability and reactivity of the compound under various conditions, which is essential for its application in pharmaceuticals and materials science.
Spectroscopic Analysis
The compound's structure can be characterized through various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and UV-Vis spectroscopy. These techniques help elucidate the electronic environment of the molecule and confirm the presence of functional groups, which is vital for further applications in drug design and synthesis.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of a related pyrazole derivative synthesized from 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde. The results indicated that this derivative significantly reduced inflammation in animal models by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This suggests that compounds within this structural framework may serve as effective therapeutic agents against inflammatory diseases.
Case Study 2: Binding Affinity Studies
Another investigation focused on the binding affinity of this compound to specific receptors involved in cancer pathways. Using molecular docking simulations, researchers found that it exhibited strong interactions with target proteins, indicating potential as a lead compound for developing novel anticancer drugs.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents : Bulky groups (e.g., 3-methylbutoxy) improve metabolic stability but may reduce solubility.
- Aldehyde Group : Critical for hydrogen bonding with biological targets (e.g., GSK3β, NLRP3) .
- Para vs. Meta Substitution : Para-substituted analogs (e.g., 4-methoxyphenyl) show higher antioxidant activity than meta-substituted derivatives .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-methylbutoxyphenol, K₂CO₃, DMF, 80°C | 72–85 |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Characterization employs:
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- IR spectroscopy: The aldehyde C=O stretch appears at ~1700 cm⁻¹, while aryl ether C-O-C stretches occur near 1250 cm⁻¹ .
- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 377.1764 for C₂₂H₂₅N₂O₂) .
- X-ray crystallography: Resolves bond lengths/angles and crystal packing (e.g., torsion angles between pyrazole and aryloxy groups) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Assay variability: Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination.
- Compound purity: Validate via HPLC (≥95% purity) to exclude impurities affecting results .
- Structural analogs: Compare with derivatives (e.g., replacing 3-methylbutoxy with ethoxy) to isolate substituent effects .
- Statistical validation: Apply ANOVA or Student’s t-test to assess significance across replicates .
Advanced: What computational methods support the analysis of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electrophilic/nucleophilic sites via Fukui indices. For example, the aldehyde group is highly electrophilic, enabling Schiff base formation .
- Molecular docking: Screens binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .
- Crystallographic refinement: Software like SHELXL refines X-ray data to resolve disorder in flexible 3-methylbutoxy chains .
Basic: What in vitro assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI M07-A10) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anti-inflammatory: COX-2 inhibition assay using a fluorometric kit (e.g., Cayman Chemical) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculated via nonlinear regression .
Controls required: - Positive controls (e.g., diclofenac for COX-2).
- Solvent controls (e.g., DMSO ≤0.1% v/v).
Advanced: How do substituent modifications impact stability and reactivity?
Methodological Answer:
- Electron-donating groups (e.g., methoxy): Stabilize the aryloxy moiety via resonance, reducing oxidative degradation .
- Steric effects: Bulky 3-methylbutoxy groups hinder π-stacking in crystal lattices, altering solubility .
- Aldehyde reactivity: Susceptible to nucleophilic attack; stabilize by storing under inert atmosphere or derivatizing as oximes .
Q. Table 2: Stability Under Accelerated Conditions (40°C/75% RH)
| Substituent | Degradation (%) at 4 weeks | Major Degradation Pathway |
|---|---|---|
| 3-methylbutoxy | 12 | Oxidation of aldehyde |
| Ethoxy | 18 | Hydrolysis of aryloxy |
Basic: What spectroscopic techniques identify synthetic intermediates?
Methodological Answer:
- LC-MS: Monitors reaction progress (e.g., intermediate 5-chloro precursor at m/z 245.0582) .
- ¹H NMR kinetics: Tracks aldehyde proton disappearance during derivatization (e.g., oxime formation) .
Advanced: How is crystallographic disorder in the 3-methylbutoxy chain addressed?
Methodological Answer:
- Low-temperature data collection: Reduces thermal motion (e.g., 100 K using liquid N₂) .
- Occupancy refinement: Partitions disordered atoms (e.g., C15 and C15A in the butoxy chain) with SHELXL .
- Hydrogen bonding analysis: Identifies stabilizing interactions (e.g., C-H···O between aldehyde and adjacent phenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
